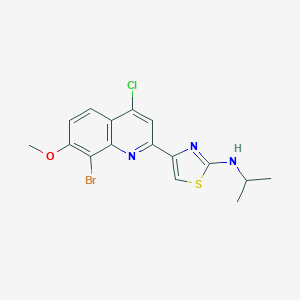
4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core substituted with bromo, chloro, and methoxy groups, along with an isopropylthiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo halogenation, methoxylation, and subsequent coupling with thiazole derivatives. The reaction conditions may vary, but common reagents include bromine, chlorine, and methanol for the substitution reactions, and isopropylamine for the coupling step.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale halogenation and coupling reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated quinoline derivatives. Substitution reactions can result in various substituted quinoline-thiazole compounds.
Wissenschaftliche Forschungsanwendungen
4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(8-Bromo-4-chloroquinolin-2-YL)-N-isopropylthiazol-2-amine
- 4-(7-Methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine
- 4-(8-Bromo-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine
Uniqueness
4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine is unique due to the specific combination of substituents on the quinoline core and the presence of the isopropylthiazole moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1447607-08-0 |
|---|---|
Molekularformel |
C16H15BrClN3OS |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
4-(8-bromo-4-chloro-7-methoxyquinolin-2-yl)-N-propan-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H15BrClN3OS/c1-8(2)19-16-21-12(7-23-16)11-6-10(18)9-4-5-13(22-3)14(17)15(9)20-11/h4-8H,1-3H3,(H,19,21) |
InChI-Schlüssel |
PYQJKCPQQCJCLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


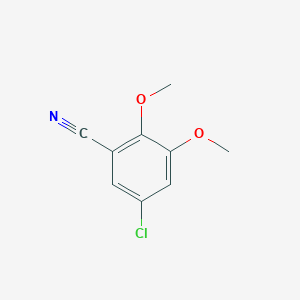
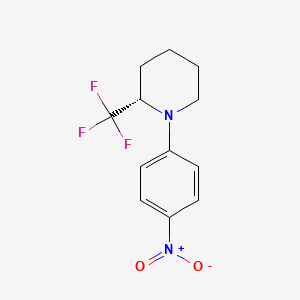
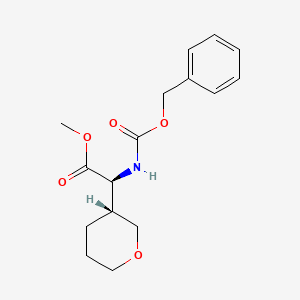
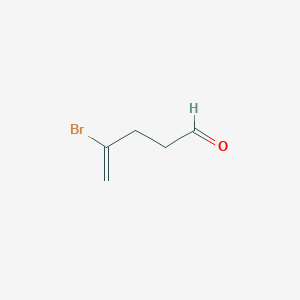
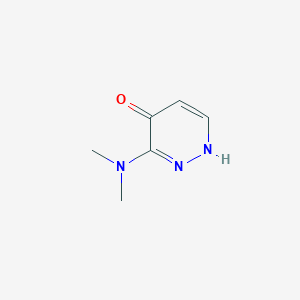
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
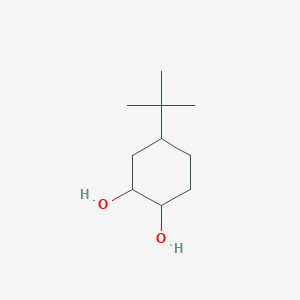
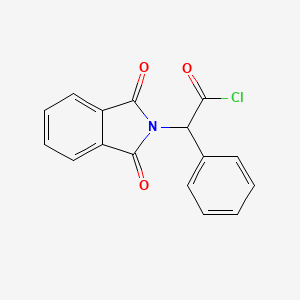
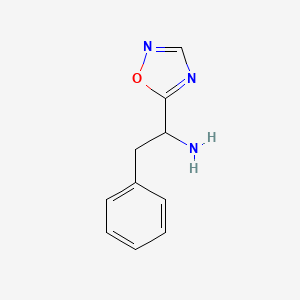
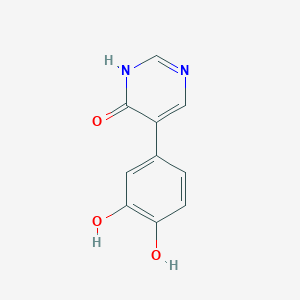
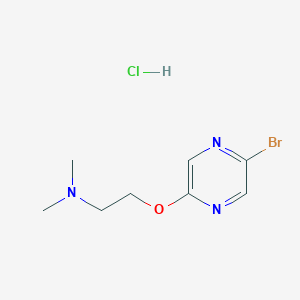
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
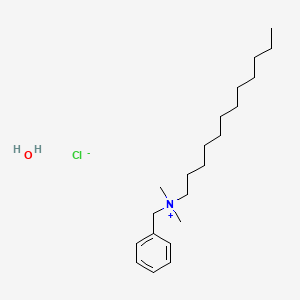
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
